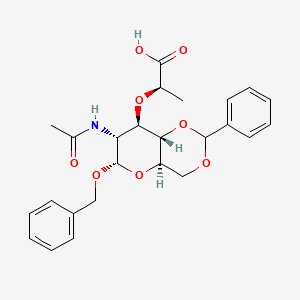
alpha-Benzyl-4,6-O-benzylidene-muramic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Alpha-Benzyl-4,6-O-benzylidene-muramic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₉NO₈ and its molecular weight is 471.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Alpha-Benzyl-4,6-O-benzylidene-muramic acid (alpha-Benzyl-MurNAc) is a synthetic derivative of muramic acid, which is an essential component of bacterial cell walls. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the context of antimicrobial properties and its role in bacterial cell wall synthesis.
Chemical Structure and Properties
Alpha-Benzyl-MurNAc is characterized by its molecular formula C25H29NO8 and a molecular weight of approximately 471.5 g/mol. The structural modifications include benzylidene groups at the 4 and 6 positions, which enhance its interaction with enzymes involved in bacterial cell wall biosynthesis.
The primary mechanism by which alpha-Benzyl-MurNAc exhibits biological activity involves its role as a substrate for enzymes critical to peptidoglycan synthesis, such as MurA. MurA catalyzes the first step in the biosynthesis of the bacterial cell wall, making it a crucial target for antibiotic development . The presence of the benzylidene moiety allows for selective chemical modifications and increases the compound's affinity for these enzymes, potentially leading to inhibition of bacterial growth .
Biological Activity and Antimicrobial Properties
Research indicates that alpha-Benzyl-MurNAc shows significant biological activity against Gram-positive bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, thereby disrupting normal cell wall synthesis. This disruption can lead to increased susceptibility of bacteria to external stressors and ultimately cell death .
Table 1: Summary of Biological Activity
| Activity | Description |
|---|---|
| Target Enzymes | MurA (and other peptidoglycan biosynthesis enzymes) |
| Bacterial Targets | Primarily Gram-positive bacteria |
| Mechanism | Inhibition of cell wall synthesis |
| Potential Use | Development of novel antibiotic agents |
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study examining various derivatives of muramic acid, alpha-Benzyl-MurNAc demonstrated enhanced inhibitory effects on bacterial growth compared to unmodified muramic acid derivatives. The study highlighted its potential as a lead compound for antibiotic development targeting MurA .
- Enzyme Interaction Studies : Research utilizing enzyme assays showed that alpha-Benzyl-MurNAc binds competitively to MurA, suggesting that it could serve as an effective inhibitor. This binding was confirmed through kinetic studies that measured reaction rates in the presence of varying concentrations of the compound .
- Synthesis and Modification : The multi-step synthesis process allows for the introduction of various functional groups that can further enhance biological activity. Modifications at specific sites on the molecule have been shown to improve binding affinity to target enzymes while maintaining low toxicity profiles .
Table 2: Comparison with Other Muramic Acid Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Muramic Acid | Basic structure without modifications | Minimal antimicrobial activity |
| N-Acetylmuramic Acid | Acetylated form | Moderate activity against certain bacteria |
| This compound | Benzylidene modifications enhance activity | Significant inhibition of Gram-positive bacteria |
Eigenschaften
IUPAC Name |
(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPMVSNCFXDOJX-BKIFYLKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














